![molecular formula C15H16N2S2 B12620236 3,4-Diphenyl-1,6,3,4-dithiadiazepane CAS No. 919077-62-6](/img/structure/B12620236.png)
3,4-Diphenyl-1,6,3,4-dithiadiazepane
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Overview
Description
3,4-Diphenyl-1,6,3,4-dithiadiazepane is an organic compound with the molecular formula C15H16N2S2 It belongs to the class of dithiadiazepanes, which are characterized by a seven-membered ring containing two sulfur atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1,6,3,4-dithiadiazepane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl groups and sulfur-nitrogen functionalities. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1,6,3,4-dithiadiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3,4-Diphenyl-1,6,3,4-dithiadiazepane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1,6,3,4-dithiadiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in biological pathways. These interactions can result in various effects, such as inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur-nitrogen ring structure but differ in the number of sulfur and nitrogen atoms.
Diphenylmethane Derivatives: Compounds with two phenyl groups attached to a central carbon atom, differing in the presence of sulfur and nitrogen atoms.
Uniqueness
3,4-Diphenyl-1,6,3,4-dithiadiazepane is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3,4-Diphenyl-1,6,3,4-dithiadiazepane is a member of the thiadiazepane family, which has garnered attention for its diverse biological activities. This compound features a unique structure that may contribute to its pharmacological potential, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C14H12N2S2
- Molecular Weight : 284.39 g/mol
- Structure : The compound consists of a seven-membered ring containing two nitrogen and two sulfur atoms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thioketones with hydrazine derivatives under acidic conditions. The following general synthetic pathway has been described:
-
Starting Materials :
- Diphenylthioketone
- Hydrazine hydrate
-
Reaction Conditions :
- Acidic medium (e.g., hydrochloric acid)
- Heating under reflux
- Yield : The yield can vary depending on the specific reaction conditions but is generally reported to be moderate to high.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazepane derivatives. For instance:
- Case Study 1 : A derivative of this compound was tested against various cancer cell lines including HEPG2 (liver cancer) and HL-60 (leukemia). Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
- Mechanism of Action : The anticancer activity is believed to stem from the induction of apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G1 phase.
Neuroprotective Effects
Thiadiazepanes have also been investigated for neuroprotective properties:
- Case Study 2 : In vitro studies demonstrated that this compound exhibited inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The IC50 value for AChE inhibition was found to be approximately 25 nM.
Antioxidant Activity
The compound has shown potential as an antioxidant:
- Research Findings : In various assays measuring free radical scavenging activity (DPPH and ABTS assays), derivatives exhibited significant antioxidant properties with IC50 values comparable to standard antioxidants like ascorbic acid.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazepanes is influenced by their structural features. Key findings include:
Substituent | Impact on Activity |
---|---|
Phenyl groups | Enhanced anticancer activity |
Alkyl substitutions | Increased neuroprotective effects |
Halogenated rings | Improved antioxidant properties |
Properties
CAS No. |
919077-62-6 |
---|---|
Molecular Formula |
C15H16N2S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,4-diphenyl-1,6,3,4-dithiadiazepane |
InChI |
InChI=1S/C15H16N2S2/c1-3-7-14(8-4-1)16-11-18-13-19-12-17(16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
WTXXVVMMPVYNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1N(N(CSCS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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